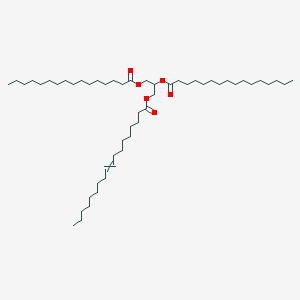![molecular formula C15H19IO6 B13711767 2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate is an organic compound with a complex structure It is characterized by the presence of an iodo group, methoxycarbonyloxymethyl group, and methoxyformate group attached to a dimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate typically involves multiple steps One common approach is to start with the dimethylphenyl ring and introduce the iodo group through an iodination reaction
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce the iodo group to a less reactive form.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate involves its interaction with specific molecular targets. The iodo group may facilitate binding to certain enzymes or receptors, while the methoxycarbonyloxymethyl and methoxyformate groups can modulate the compound’s reactivity and stability. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-Bromo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate
- 2-[3-Chloro-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate
- 2-[3-Fluoro-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate
Uniqueness
The presence of the iodo group in 2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate makes it unique compared to its bromo, chloro, and fluoro analogs. The iodo group is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules. This can result in different biological activities and chemical properties, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C15H19IO6 |
|---|---|
Peso molecular |
422.21 g/mol |
Nombre IUPAC |
[2-iodo-4-(2-methoxycarbonyloxyethyl)-3,5-dimethylphenyl]methyl methyl carbonate |
InChI |
InChI=1S/C15H19IO6/c1-9-7-11(8-22-15(18)20-4)13(16)10(2)12(9)5-6-21-14(17)19-3/h7H,5-6,8H2,1-4H3 |
Clave InChI |
HZJREXOBIVVHRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1CCOC(=O)OC)C)I)COC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)
![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)







![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
